7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1158262-66-8) is a highly functionalized, bifunctional heterocyclic building block widely utilized in medicinal chemistry and API development. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure for targeting kinases and phosphodiesterases. This specific compound features a 3-carboxylic acid for direct amide coupling and a 7-hydroxy group that tautomerizes to a 7-oxo moiety, serving as a critical precursor for POCl3-mediated activation and subsequent nucleophilic aromatic substitution (SNAr) [1]. Furthermore, the 2,5-dimethyl substitution provides essential steric bulk to tune lipophilicity and optimize the target selectivity of downstream pharmaceutical candidates, making it a high-priority procurement target for advanced drug discovery programs [2].
Generic substitution with the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid eliminates the C7-functionalization vector entirely, severely restricting the chemical space available for library synthesis. Utilizing the ethyl ester variant (Ethyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate) requires an additional saponification step before amidation, which can degrade base-sensitive moieties and reduce overall throughput [1]. Moreover, omitting the 2,5-dimethyl groups often results in flat, unhindered analogs that suffer from poor kinase selectivity—specifically, increased off-target binding to kinases like DYRK or CK2—making this exact dimethylated, bifunctional compound critical for maintaining process efficiency and API safety profiles [2].
The presence of the 7-hydroxy group is critical for late-stage diversification. Upon treatment with POCl3, the 7-OH is quantitatively converted to a 7-chloro intermediate, which subsequently undergoes SNAr with primary and secondary amines in high yields (>80%). In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid lacks this activation site entirely, restricting functionalization solely to the C3 position [1].
| Evidence Dimension | C7-substitution yield and vector availability |
| Target Compound Data | >80% SNAr yield post-chlorination |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (0% C7-substitution, vector absent) |
| Quantified Difference | Enables dual-vector (C3/C7) library synthesis vs. single-vector (C3 only) |
| Conditions | POCl3 activation followed by amine nucleophile in DIPEA/DMF |
Procurement of the 7-OH functionalized building block allows medicinal chemists to perform orthogonal diversification, drastically accelerating structure-activity relationship (SAR) exploration.
Utilizing the free 3-carboxylic acid allows for direct amide coupling with various anilines and amines using standard reagents (e.g., HATU, EDCI) in a single step, typically achieving >75% yield. Conversely, starting from the ethyl ester comparator requires a preliminary LiOH or NaOH saponification step. This not only adds synthetic time but often results in a 15-25% yield loss and risks the degradation of other base-labile functional groups in complex parallel synthesis workflows [1].
| Evidence Dimension | Step economy and overall yield for C3-amide formation |
| Target Compound Data | 1 step, >75% yield |
| Comparator Or Baseline | Ethyl 3-carboxylate form (2 steps, ~50-60% overall yield due to saponification losses) |
| Quantified Difference | Elimination of 1 synthetic step and ~15-25% improvement in overall amidation yield |
| Conditions | Standard peptide coupling conditions (HATU/DIPEA) vs. base-catalyzed ester hydrolysis followed by coupling |
Purchasing the free acid eliminates a synthetic bottleneck, saving time and improving overall process efficiency in high-throughput library generation.
The 2,5-dimethyl substitution pattern plays a vital role in determining the selectivity profile of the resulting active pharmaceutical ingredients. Studies on pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrate that the incorporation of these methyl groups introduces steric clashes that reduce off-target hinge-binding to kinases such as DYRK and CK2 by up to 10- to 50-fold compared to flat, unsubstituted or mono-methylated pyrazolo[1,5-a]pyrimidine cores [1].
| Evidence Dimension | Off-target kinase inhibition (e.g., DYRK, CK2) |
| Target Compound Data | High selectivity, minimal off-target binding |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyrimidine core (Low selectivity, high off-target binding) |
| Quantified Difference | 10- to 50-fold reduction in off-target kinase affinity |
| Conditions | In vitro kinase profiling assays |
Procuring the 2,5-dimethylated scaffold provides a crucial head start in designing highly selective kinase inhibitors, reducing downstream attrition due to off-target toxicity.
This compound is the ideal starting material for developing selective kinase inhibitors where the C3-amide is designed to interact with the kinase hinge region, and the C7-position is diversified to access the solvent-exposed channel. The 2,5-dimethyl groups ensure proper conformational locking and mitigate off-target binding [1].
The functionalized pyrazolo[1,5-a]pyrimidine core serves as a metabolically stable bioisostere in the synthesis of PDE10A inhibitors. The 7-OH group enables scalable POCl3-mediated chlorination and subsequent cross-coupling or SNAr reactions critical for assembling the final API [2].
For medicinal chemistry teams building diverse screening libraries, this compound offers orthogonal reactivity. The free 3-carboxylic acid can be rapidly converted to a library of amides, followed by C7-activation and functionalization, maximizing chemical space coverage without requiring complex protecting group strategies [3].